![molecular formula C11H16N2O2 B13775584 Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]- CAS No. 67169-27-1](/img/structure/B13775584.png)
Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]- is an organic compound with the molecular formula C11H16N2O2 It is a derivative of acetamide, where the acetamide group is substituted with a 3-(dimethylamino)-4-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]- can be achieved through the amidation reaction between a carboxylic acid derivative and an amine. One common method involves the use of carboxylic acid chlorides or esters as reactants, which react with 3-(dimethylamino)-4-methoxyaniline under basic conditions to form the desired amide . The reaction can be catalyzed by various catalysts, including metal chlorides, organic acids, and enzymes .
Industrial Production Methods
In industrial settings, the production of Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]- often involves the use of esters instead of carboxylic acid chlorides due to their lower toxicity and cost . The reaction is typically carried out under mild conditions, with the removal of low-boiling alcohols to shift the equilibrium towards the formation of the amide . Catalysts such as lead acetate can be used to increase the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a sodium channel blocker.
Medicine: Explored for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the synthesis of polyurethane foams with improved physical properties.
Mécanisme D'action
The mechanism of action of Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]- involves its interaction with molecular targets such as sodium channels. The compound acts as a sodium channel blocker, inhibiting the flow of sodium ions through the channel and thereby affecting cellular processes . This mechanism is of particular interest in the development of therapeutic agents for conditions related to sodium channel dysfunction.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(dimethylamino)propyl]acetamide: Similar structure but with a propyl group instead of a methoxyphenyl group.
Dimethylacetamide: Lacks the aromatic ring and methoxy group, used primarily as a solvent.
Acetanilide: Similar structure but lacks the dimethylamino and methoxy groups.
Uniqueness
Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]- is unique due to the presence of both the dimethylamino and methoxy groups on the aromatic ring, which confer specific chemical properties and biological activities. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
67169-27-1 |
|---|---|
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C11H16N2O2/c1-8(14)12-9-5-6-11(15-4)10(7-9)13(2)3/h5-7H,1-4H3,(H,12,14) |
Clé InChI |
BYTLIWBFWDAYAE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)OC)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine](/img/structure/B13775501.png)
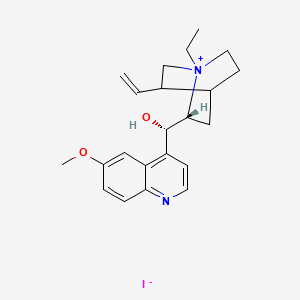
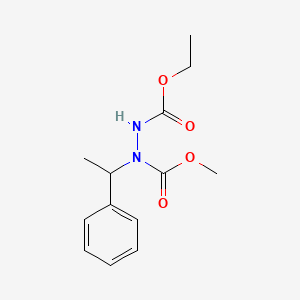

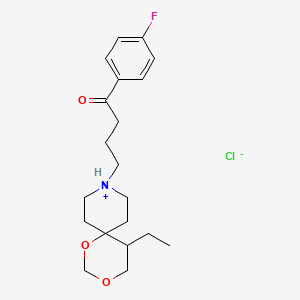

![diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13775519.png)
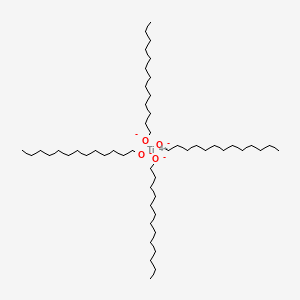

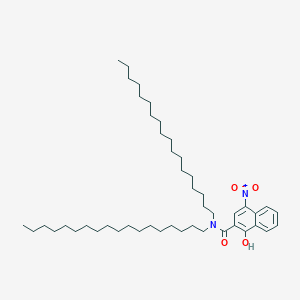

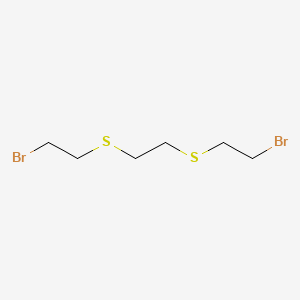
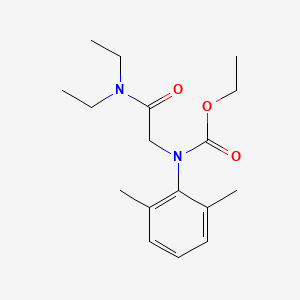
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13775567.png)
